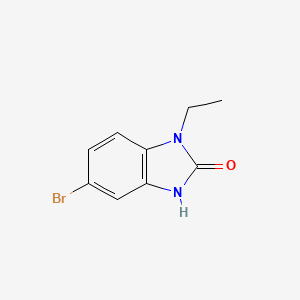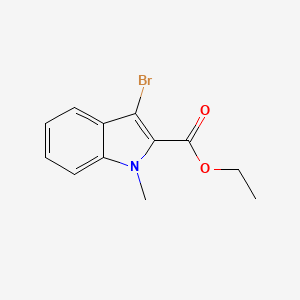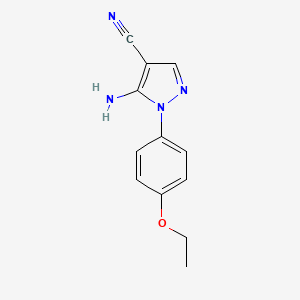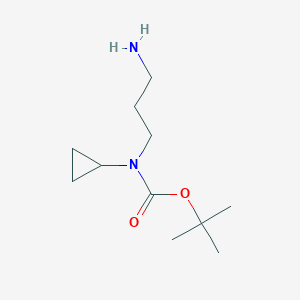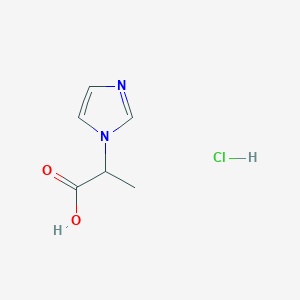
2-(1H-imidazol-1-yl)propanoic acid hydrochloride
Übersicht
Beschreibung
2-(1H-imidazol-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C6H9ClN2O2 and a molecular weight of 176.6 . It is a solid substance and is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-(1H-imidazol-1-yl)propanoic acid hydrochloride consists of a five-membered imidazole ring attached to a propanoic acid group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Physical And Chemical Properties Analysis
2-(1H-imidazol-1-yl)propanoic acid hydrochloride is a solid substance . It is highly soluble in water and other polar solvents . The compound has a molecular weight of 176.6 .Wissenschaftliche Forschungsanwendungen
I have conducted a search for the scientific research applications of “2-(1H-imidazol-1-yl)propanoic acid hydrochloride,” also known as “2-Imidazol-1-yl-propionic acid.” While specific applications for this compound are not detailed in the search results, imidazole derivatives, in general, have been found to have a wide range of applications in various fields. Below are some potential applications based on the information available:
Anti-tubercular Activity
Imidazole derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. For example, compounds similar to “2-(1H-imidazol-1-yl)propanoic acid hydrochloride” have been tested using assays like the MABA assay, with reference drugs such as Isoniazid .
Biological Activities
Derivatives of imidazole show diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Material Sciences
Some imidazole derivatives are used in material sciences for applications such as nonlinear optical application .
Industrial Catalysts
Imidazole compounds can serve as catalysts in industrial processes .
Corrosion Inhibitors
They have been used as corrosion inhibitors for metals like iron in acidic mediums and on other transition metals such as copper and carbon steel .
Wirkmechanismus
Target of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They are key components in many functional molecules used in various applications .
Mode of Action
Imidazole compounds are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazolepropionic acid, a related compound, is a product of histidine metabolism, which may involve oxidation or transamination . .
Pharmacokinetics
It’s worth noting that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s worth noting that some imidazole synthesis processes can be run under solvent-free conditions , suggesting that the synthesis environment can impact the properties of the resulting compound.
Eigenschaften
IUPAC Name |
2-imidazol-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-5(6(9)10)8-3-2-7-4-8;/h2-5H,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMNIMWDXWDUCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CN=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-1-yl)propanoic acid hydrochloride | |
CAS RN |
90269-13-9 | |
| Record name | 2-(1H-imidazol-1-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is polymorphism, and why is it important in the context of IEPA?
A1: Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. [, , ] These different forms, called polymorphs, can exhibit distinct physical and chemical properties, such as solubility, melting point, and stability. [, ] In the case of IEPA, which has been investigated as an extracellular pH probe for NMR spectroscopy, different polymorphs could potentially exhibit different properties relevant to its application. [, ] For instance, solubility differences could impact its bioavailability and efficacy as a probe.
Q2: What are the key findings regarding the polymorphism of IEPA in the provided research?
A2: The research demonstrates that IEPA can crystallize into two distinct polymorphic forms, designated as Form I and Form II. [, ] Form I is obtained when IEPA is recrystallized from absolute ethanol, while Form II is obtained from water. [, ] This difference in crystallization behavior highlights the influence of the solvent on the resulting crystal structure. These forms have been characterized using various techniques, including optical microscopy, powder X-ray diffraction analysis, thermogravimetry, and solid-state CP-MAS C NMR spectroscopy. [, ] Single crystal X-ray diffraction studies confirmed the distinct crystal packing arrangements in Form II. []
Q3: What are the implications of IEPA polymorphism for its potential applications?
A3: The existence of different polymorphs for IEPA suggests that controlling the crystallization conditions is crucial for obtaining the desired form with specific properties. [, ] For its use as an extracellular pH probe, the solubility and stability of the chosen polymorph in biological media would be critical factors to consider. [] Further research could investigate how the polymorphic forms of IEPA might affect its performance as a pH probe in different environments.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine](/img/structure/B1388061.png)
![2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine](/img/structure/B1388064.png)

![tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B1388068.png)
![5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B1388069.png)
![Tert-butyl 4-[(cyclopropylamino)methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B1388071.png)
